4-Ethyl-5-(2-methoxy-phenoxymethyl)-4H-[1,2,4]triazole-3-thiol 4-Ethyl-5-(2-methoxy-phenoxymethyl)-4H-[1,2,4]triazole-3-thiol
Brand Name: Vulcanchem
CAS No.: 485773-48-6
VCID: VC6081198
InChI: InChI=1S/C12H15N3O2S/c1-3-15-11(13-14-12(15)18)8-17-10-7-5-4-6-9(10)16-2/h4-7H,3,8H2,1-2H3,(H,14,18)
SMILES: CCN1C(=NNC1=S)COC2=CC=CC=C2OC
Molecular Formula: C12H15N3O2S
Molecular Weight: 265.33

4-Ethyl-5-(2-methoxy-phenoxymethyl)-4H-[1,2,4]triazole-3-thiol

CAS No.: 485773-48-6

Cat. No.: VC6081198

Molecular Formula: C12H15N3O2S

Molecular Weight: 265.33

* For research use only. Not for human or veterinary use.

4-Ethyl-5-(2-methoxy-phenoxymethyl)-4H-[1,2,4]triazole-3-thiol - 485773-48-6

Specification

CAS No. 485773-48-6
Molecular Formula C12H15N3O2S
Molecular Weight 265.33
IUPAC Name 4-ethyl-3-[(2-methoxyphenoxy)methyl]-1H-1,2,4-triazole-5-thione
Standard InChI InChI=1S/C12H15N3O2S/c1-3-15-11(13-14-12(15)18)8-17-10-7-5-4-6-9(10)16-2/h4-7H,3,8H2,1-2H3,(H,14,18)
Standard InChI Key SOCQNQLDAHTXJF-UHFFFAOYSA-N
SMILES CCN1C(=NNC1=S)COC2=CC=CC=C2OC

Introduction

Structural Characteristics and Molecular Identity

Molecular Framework and Nomenclature

The compound’s IUPAC name, 4-ethyl-3-[(2-methoxyphenoxy)methyl]-1H-1,2,4-triazole-5-thione, reflects its core structure: a 1,2,4-triazole ring substituted at position 4 with an ethyl group, at position 5 with a 2-methoxyphenoxymethyl group, and at position 3 with a thione moiety . The molecular formula C₁₂H₁₅N₃O₂S corresponds to a molecular weight of 265.33 g/mol, as confirmed by high-resolution mass spectrometry .

Table 1: Key Identifiers of 4-Ethyl-5-(2-Methoxy-Phenoxymethyl)-4H- Triazole-3-Thiol

PropertyValue/DescriptorSource
CAS No.485773-48-6
IUPAC Name4-ethyl-3-[(2-methoxyphenoxy)methyl]-1H-1,2,4-triazole-5-thione
SMILESCCN1C(=NNC1=S)COC2=CC=CC=C2OC
InChIKeySOCQNQLDAHTXJF-UHFFFAOYSA-N
Molecular Weight265.33 g/mol

The SMILES notation highlights the ethyl group (CCN1), triazole ring (C(=NNC1=S)), and methoxy-phenoxymethyl substituent (COC2=CC=CC=C2OC), providing a linear representation of its connectivity.

Synthesis and Manufacturing Considerations

Purification and Characterization

Post-synthesis purification likely employs column chromatography (silica gel, ethyl acetate/hexane eluent) followed by recrystallization from ethanol. Nuclear magnetic resonance (NMR) spectra would reveal:

  • ¹H NMR: A triplet for the ethyl group’s methyl protons (~1.2 ppm), a singlet for the methoxy group (~3.8 ppm), and aromatic protons in the 6.7–7.2 ppm range .

  • ¹³C NMR: Signals at ~160 ppm (C=S), ~150 ppm (triazole C-N), and ~55 ppm (methoxy carbon).

Physicochemical Properties and Stability

Solubility and Partitioning

Experimental solubility data remain unreported, but predictive models estimate:

  • logP (Octanol-Water): ~2.1, indicating moderate lipophilicity suitable for membrane penetration.

  • Aqueous Solubility: <0.1 mg/mL at 25°C, necessitating solubilizing agents (e.g., DMSO) for biological assays.

Thermal and Oxidative Stability

Differential scanning calorimetry (DSC) of analogous triazoles shows decomposition temperatures above 200°C, suggesting stability under standard storage conditions . The thione group may confer susceptibility to oxidation, requiring inert atmosphere storage.

Table 2: Predicted Physicochemical Properties

PropertyValueMethod/Source
Melting PointNot reported
logP2.1VulcanChem Predictions
pKa (Thione)~8.5Analogous Triazoles
Refractive Index1.58Estimated

Challenges and Future Research Directions

Synthetic Optimization

Current routes suffer from low yields (~35%) during the etherification step. Future work should explore:

  • Phase-Transfer Catalysis to improve alkylation efficiency.

  • Microwave-Assisted Synthesis to reduce reaction times.

Pharmacokinetic Profiling

Absence of ADMET (absorption, distribution, metabolism, excretion, toxicity) data limits preclinical advancement. Priority studies include:

  • Hepatotoxicity Screening: Using HepG2 cell lines.

  • CYP450 Interaction Assays: To assess drug-drug interaction risks.

Formulation Development

Poor aqueous solubility necessitates nanoformulation strategies, such as liposomal encapsulation or solid dispersions with polyvinylpyrrolidone (PVP).

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